Differentiation from 4-Chloro-3-methylaniline: Impact of the Ortho-Methoxy Group on Lipophilicity and Hydrogen Bonding
The addition of an ortho-methoxy group in 4-Chloro-2-methoxy-3-methylaniline significantly alters its physicochemical profile compared to 4-chloro-3-methylaniline. The predicted lipophilicity (XLogP3) of the target compound is 2.2, whereas the comparator, 4-chloro-3-methylaniline, has an XLogP3 of 2.8 [REFS-1, REFS-2]. This 0.6 log unit decrease indicates the target compound is markedly less lipophilic, which can lead to improved aqueous solubility and a different in vivo distribution profile if incorporated into a drug candidate [1]. Additionally, the presence of the methoxy oxygen increases the hydrogen bond acceptor count from 1 to 2, offering an extra point for potential target interactions [REFS-1, REFS-2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3: 2.2; H-Bond Acceptors: 2 |
| Comparator Or Baseline | 4-Chloro-3-methylaniline (CAS 7149-75-9): XLogP3: 2.8; H-Bond Acceptors: 1 |
| Quantified Difference | ΔXLogP3 = -0.6; ΔHBA = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and Kuujia product data. |
Why This Matters
The lower lipophilicity and extra hydrogen bond acceptor of the target compound offer synthetic chemists a building block with improved physicochemical properties for central nervous system or soluble drug design compared to the simpler 4-chloro-3-methylaniline.
- [1] Kuujia.com. Cas no 6358-81-2 (4-Chloro-2-methoxy-3-methylaniline). Product page. Accessed 2024. View Source
- [2] PubChem. 4-Chloro-3-methylaniline (CID 23536). Compound summary. Accessed 2024. View Source
